Uzansertib is an orally available, small molecule and selective ATP-competitive pan-inhibitor of proviral integration sites for Moloney murine leukemia virus (PIM) kinases, with potential antineoplastic activity. Upon oral administration, uzansertib binds to and inhibits the activities of the three PIM isoforms, PIM1, PIM2 and PIM3. This prevents phosphorylation of their downstream targets and inhibits proliferation in cells that overexpress PIMs. PIMs, constitutively active proto-oncogenic serine/threonine kinases upregulated in various types of cancers, play key roles in tumor cell proliferation and survival.
Uzansertib
CAS No.: 1620012-39-6
Cat. No.: VC0530573
Molecular Formula: C26H26F3N5O3
Molecular Weight: 513.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1620012-39-6 |
---|---|
Molecular Formula | C26H26F3N5O3 |
Molecular Weight | 513.5 g/mol |
IUPAC Name | N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide |
Standard InChI | InChI=1S/C26H26F3N5O3/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37)/t12-,17+,20+,25+/m0/s1 |
Standard InChI Key | PTORCEYGCGXHDH-OVMXCRKPSA-N |
Isomeric SMILES | C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C3CC[C@H](C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O |
SMILES | CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O |
Canonical SMILES | CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Uzansertib (also known as INCB053914) is a synthetic organic compound with selective inhibitory activity against PIM kinases. It possesses specific chemical and structural characteristics that contribute to its pharmacological profile.
Basic Chemical Information
Property | Value |
---|---|
Chemical Formula | C26H26F3N5O3 |
Molecular Weight | 513.5 g/mol |
CAS Number | 1620012-39-6 |
Stereochemistry | Absolute |
Defined Stereocenters | 4/4 |
Charge | 0 |
Uzansertib's chemical structure features a complex framework incorporating fluorine atoms and multiple nitrogen-containing rings, which contribute to its specificity as a kinase inhibitor. The compound has four defined stereocenters, all with absolute stereochemistry, which is critical for its biological activity and target specificity .
Structural Features
The molecular structure of uzansertib includes fluorinated phenyl rings and a piperidine moiety, which are important structural components for its activity. These structural elements allow for specific binding interactions with the ATP-binding pockets of PIM kinases, contributing to its inhibitory potency .
Mechanism of Action
Uzansertib functions through a well-defined mechanism targeting specific kinase proteins involved in cancer cell proliferation and survival pathways.
Target Engagement
Uzansertib is an ATP-competitive pan-inhibitor of proviral integration sites for Moloney murine leukemia virus (PIM) kinases. It selectively binds to and inhibits the activities of three PIM isoforms: PIM1, PIM2, and PIM3 . This interaction prevents the phosphorylation of their downstream targets and inhibits cellular proliferation in malignancies that overexpress these kinases .
Biological Significance of PIM Kinases
PIM kinases are constitutively active proto-oncogenic serine/threonine kinases that are frequently upregulated in various cancer types. They play crucial roles in tumor cell proliferation, survival, and drug resistance mechanisms . These kinases are important components of JAK/STAT and PI3K/AKT signaling pathways, which are frequently dysregulated in cancer cells .
The inhibition of PIM kinases by uzansertib disrupts these oncogenic signaling cascades, potentially leading to decreased cancer cell survival and proliferation. This mechanism makes uzansertib particularly relevant for malignancies where PIM kinases are overexpressed or play significant oncogenic roles .
Pharmacological Profile
Uzansertib demonstrates potent inhibitory activity against its target kinases, with differential potency across the three PIM isoforms.
In Vitro Potency
Target | IC50 Value |
---|---|
PIM1 | 0.24 nM |
PIM2 | 30 nM |
PIM3 | 0.12 nM |
These IC50 values indicate that uzansertib exhibits exceptional potency against PIM1 and PIM3, with somewhat lower but still significant activity against PIM2. This pharmacological profile classifies uzansertib as a Type 1, ATP-competitive inhibitor with pan-PIM kinase inhibitory activity .
Selectivity Profile
Uzansertib was developed as a selective pan-PIM kinase inhibitor, with specificity for this kinase family over other kinases. This selectivity is crucial for minimizing off-target effects while maximizing on-target activity against PIM-expressing cancer cells .
Clinical Development
The clinical development of uzansertib has progressed through early-phase studies, primarily focusing on hematological malignancies and advanced solid tumors.
Clinical Trials
Uzansertib was investigated in a Phase 1/2 clinical trial (NCT02587598) entitled "Study of INCB053914 in Subjects With Advanced Malignancies." This study enrolled 97 participants and was completed in July 2020 . The trial evaluated uzansertib both as monotherapy and in combination with other therapeutic agents, including cytarabine, azacitidine, and ruxolitinib (Jakafi) .
Therapeutic Applications
The clinical development program for uzansertib focused on several cancer types, including:
-
Acute myeloid leukemia
-
Diffuse large B cell lymphoma
-
Multiple myeloma
-
Myelofibrosis
-
Advanced solid tumors
These indications were selected based on the known involvement of PIM kinases in these malignancies and preclinical evidence suggesting potential efficacy .
Preclinical Research Findings
Before entering clinical trials, uzansertib underwent extensive preclinical characterization to establish its potential as an anticancer agent.
In Vitro Studies
Preclinical studies demonstrated that uzansertib effectively inhibited PIM kinase activity in cellular assays, preventing the phosphorylation of downstream targets and inhibiting proliferation in cancer cell lines with PIM overexpression . These studies formed the foundation for subsequent clinical investigations.
Combination Strategies
Preclinical research also explored the potential of uzansertib in combination with other anticancer agents. One published study specifically examined "INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies" . These investigations provided rationale for the combination approaches tested in clinical trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume